2-(4-Hydroxybenzoyl)benzoic acid
Overview
Description
2-(4-Hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₀O₄. It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the para position of the benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Hydroxybenzoyl)benzoic acid are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play a crucial role in the metabolic pathways of various organisms, including Pseudomonas aeruginosa and Escherichia coli .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it may inhibit or enhance the activity of the target enzymes, thereby altering the metabolic pathways they are involved in
Biochemical Pathways
This compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites . The compound’s interaction with its targets can lead to alterations in these pathways, affecting the downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in the biochemical pathways. For instance, alterations in the activity of the target enzymes can lead to changes in the production of certain metabolites, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s action can also be influenced by the specific characteristics of the organism it is acting upon, such as the organism’s metabolic state and the expression levels of the target enzymes .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxybenzoyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions is often dependent on the concentration of this compound and the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the impact of this compound changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may act as a substrate or inhibitor in specific metabolic reactions, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It can interact with transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its effectiveness and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxybenzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with benzoyl chloride or benzoyl anhydride. This reaction occurs through an acylation process where the benzoyl group is added to the benzene ring of the 4-hydroxybenzoic acid . Another method involves the preparation of phenolphthalein oxime from phenolphthalein and hydroxylamine in an aqueous alkaline medium, followed by its decomposition to the desired acid using sulfuric acid .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by performing the oxime formation and its decomposition in a single step. This involves adding sulfuric acid to the reaction mixture at elevated temperatures, which simplifies the process and enhances yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2-(4-Hydroxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Hydroxybenzoyl)benzoic acid can be compared with other hydroxybenzoic acids, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
2-Hydroxybenzoic acid (Salicylic acid): A precursor to aspirin with anti-inflammatory properties.
3-Hydroxybenzoic acid: Used in the synthesis of various organic compounds
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers and other hydroxybenzoic acids.
Properties
IUPAC Name |
2-(4-hydroxybenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTUPRIZNBMOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075360 | |
Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-57-4 | |
Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122980 | |
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Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(4-Hydroxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
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Record name | 2-(4-hydroxybenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.470 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7255OO1G6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Hydroxybenzoyl)benzoic acid in polymer chemistry?
A1: this compound serves as a key precursor for synthesizing novel fluorinated poly(phthalazinone ether)s. [] The compound undergoes a cyclization reaction with hydrazine to form 4-(4′-hydroxyaryl)phthalazin-1(2H)-ones, which are then used as monomers in polymerization reactions. These resulting polymers exhibit desirable properties such as good solubility in common organic solvents, high glass transition temperatures, and excellent thermal stability. []
Q2: How is this compound typically synthesized?
A2: this compound is efficiently synthesized via a Friedel-Crafts reaction between phenol and phthalic anhydride. [] This reaction exhibits high stereoselectivity, yielding the desired product in good yields. [] This straightforward synthesis makes it a valuable building block in various chemical applications.
Q3: Can you elaborate on the structural features of this compound and its derivatives that contribute to the properties of the resulting polymers?
A3: The presence of the phenyl phthalazinone moiety in the polymers derived from this compound plays a crucial role in their amorphous nature. [] This nonplanar structure disrupts chain packing, enhancing solubility in organic solvents. Additionally, the incorporation of perfluorophenylene moieties during polymerization contributes to the high glass transition temperatures and thermal stability observed in these polymers. []
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